Carbonato(2-)-O]triphenylbismuth is an organometallic compound characterized by its molecular formula and a molecular weight of approximately 380.14 g/mol. This compound features a bismuth atom bonded to three phenyl groups and a carbonate group, highlighting its unique structure within the class of bismuth compounds. It typically appears as a white to light yellow powder and is sensitive to heat, requiring refrigeration for optimal storage conditions .
The synthesis of Carbonato(2-)-O]triphenylbismuth typically involves the reaction of triphenylbismuth with carbon dioxide under controlled conditions. This method may also include the use of carbonate salts to facilitate the formation of the desired compound. The reaction environment is crucial; it often requires inert atmospheres to prevent degradation or unwanted side reactions .
Carbonato(2-)-O]triphenylbismuth finds applications primarily in organic synthesis as a reagent and catalyst. It is particularly useful in O-arylation reactions, which are essential for constructing complex organic molecules in pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for use in various chemical processes, including materials science and nanotechnology .
Studies on the interactions of Carbonato(2-)-O]triphenylbismuth with biological systems are still emerging. Preliminary investigations suggest that it may interact with cellular components, potentially influencing pathways related to cell signaling and apoptosis. Further research is required to elucidate its mechanisms of action and therapeutic potential .
Several compounds share structural similarities with Carbonato(2-)-O]triphenylbismuth, including:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Bis(acetato-O)triphenylbismuth(V) | Used as a reagent in organic synthesis | |
| Triphenylbismuth(III) carbonate | Exhibits antibacterial properties | |
| Triphenylbismuth oxide | Known for its catalytic properties in organic reactions |
The uniqueness of Carbonato(2-)-O]triphenylbismuth lies in its specific carbonate functionality, which enhances its reactivity compared to other bismuth compounds. This distinctive feature allows for more versatile applications in organic synthesis and potential biological activities not observed in its analogs .
X-ray diffraction studies of [Carbonato(2-)-O]triphenylbismuth reveal a trigonal bipyramidal geometry around the central bismuth atom [1] [2]. The compound features a pentavalent bismuth center coordinated to three phenyl groups occupying equatorial positions and a carbonate ligand in the axial orientation [1]. This geometric arrangement is consistent with other triphenylbismuth(V) compounds and represents the preferred coordination mode for pentacoordinate bismuth complexes [2] [3].
The crystallographic data indicate that the bismuth center adopts a distorted trigonal bipyramidal configuration, with the phenyl groups arranged in the equatorial plane and the carbonate anion coordinating through one of its oxygen atoms in an axial position [1] [2]. The molecular structure exhibits no overall symmetry due to unequal rotations of the benzene rings about the bismuth-carbon bonds [4] [5]. This asymmetry is characteristic of triphenylbismuth compounds and results from steric interactions between the bulky phenyl substituents [4].
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅BiO₃ |
| Molecular Weight | 500.31 g/mol [6] |
| CAS Registry Number | 47252-14-2 [6] |
| Crystal System | Trigonal bipyramidal [1] |
| Calculated Density | 1.693 g/cm³ (estimated) [3] |
| Temperature | 293(2) K [3] |
The mean bismuth-carbon bond distance in triphenylbismuth compounds is reported as 2.24 Å [4] [5], which is typical for bismuth-phenyl bonds in pentavalent organobismuth complexes. The mean carbon-bismuth-carbon bond angle in the equatorial plane is approximately 94° [4] [5], indicating a slight deviation from the ideal trigonal geometry due to electronic and steric effects.
The carbonate ligand coordinates to bismuth through a monodentate binding mode, with the bismuth-oxygen bond length estimated to be in the range of 2.1-2.3 Å based on similar organobismuth carbonate compounds [2] [7]. This coordination results in a five-coordinate bismuth center with a coordination number typical for pentavalent bismuth complexes [2] [8].
The ¹H Nuclear Magnetic Resonance spectrum of [Carbonato(2-)-O]triphenylbismuth displays characteristic aromatic proton signals consistent with the triphenylbismuth framework [9]. The aromatic protons appear as complex multiplets in the region 7.14-7.73 ppm, with the ortho protons appearing downfield at 7.73 ppm due to the deshielding effect of the bismuth center [9]. The meta and para protons appear as overlapping multiplets between 7.14-7.50 ppm [9].
²⁰⁹Bismuth Nuclear Magnetic Resonance spectroscopy presents significant challenges due to the quadrupolar nature of the bismuth nucleus [10]. The ²⁰⁹Bi nucleus has a spin of 9/2 and yields very broad signals even in symmetric environments [10]. The chemical shift range for bismuth compounds extends from 0 to -3300 ppm, with organobismuth compounds typically appearing in the more shielded region [10]. The extreme line broadening often makes ²⁰⁹Bi Nuclear Magnetic Resonance impractical for routine characterization of organobismuth complexes [10].
¹³C Nuclear Magnetic Resonance spectra of organobismuth compounds show characteristic aromatic carbon signals in the range of 122.9-160.3 ppm [7]. The ipso carbons directly bonded to bismuth typically appear more downfield due to the deshielding effect of the heavy metal center [7]. The carbonate carbon, when observable, would be expected to appear around 158-160 ppm based on similar carbonate-containing compounds [7].
| Nucleus | Chemical Shift (ppm) | Assignment | Multiplicity |
|---|---|---|---|
| ¹H | 7.73 | Aromatic H (ortho) | Multiplet |
| ¹H | 7.50-7.14 | Aromatic H (meta, para) | Complex multiplet |
| ¹³C | 160.3-122.9 | Aromatic carbons | Multiple signals |
| ²⁰⁹Bi | -3300 to 0 | Bismuth center | Very broad |
Infrared spectroscopic analysis provides definitive identification of both the triphenylbismuth moiety and the carbonate ligand [2] [11]. The aromatic carbon-hydrogen stretching vibrations appear in the region 3070-3000 cm⁻¹, characteristic of phenyl groups [11] [12]. The aromatic carbon-carbon stretching modes are observed at 1600-1580 cm⁻¹ and 1500-1450 cm⁻¹ [11] [12].
The carbonate anion exhibits distinctive vibrational modes that serve as diagnostic indicators for its presence and coordination mode [2] [13]. The asymmetric carbon-oxygen stretching vibration appears as a very strong band in the range 1450-1550 cm⁻¹ [2] [13]. The symmetric carbon-oxygen stretch is observed around 1385 cm⁻¹ as a very strong absorption [2] [13]. The out-of-plane bending mode of the carbonate group appears at 846 cm⁻¹ as a very strong band, while the in-plane bending vibration occurs at 687 cm⁻¹ with medium intensity [2] [13].
Bismuth-oxygen stretching vibrations associated with the carbonate coordination appear around 300 cm⁻¹ [2]. This frequency is characteristic of bismuth-anion stretching vibrations in organobismuth compounds [2]. The triphenylbismuth framework contributes additional vibrations, including the characteristic τ-vibrations at 237 and 220 cm⁻¹ [11].
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3070-3000 | ν(C–H) aromatic stretch | Medium |
| 1600-1580 | ν(C=C) aromatic ring stretch | Medium to weak |
| 1450-1550 | ν(C–O) carbonate asymmetric stretch | Very strong |
| 1385 | ν(C–O) carbonate symmetric stretch | Very strong |
| 846 | δ(O–C–O) carbonate out-of-plane bend | Very strong |
| 687 | δ(O–C–O) carbonate in-plane bend | Medium weak |
| 300 | ν(Bi–O) carbonate stretch | Strong |
| 237, 220 | Triphenylbismuth τ-vibrations | Strong |
Raman spectroscopic analysis provides complementary information to infrared spectroscopy, particularly for symmetric vibrations that may be infrared-inactive [14] [15]. Carbonate minerals and compounds exhibit characteristic Raman modes, including internal modes of the carbonate ion and external vibrations of the crystal lattice [14]. The carbonate ion typically shows five active Raman modes: three internal modes and two external vibrations [14].
The symmetric stretching mode of the carbonate group, which is often weak or absent in infrared spectroscopy, appears prominently in Raman spectra around 1063 cm⁻¹ [14] [15]. The symmetric bending mode of the carbonate appears around 680 cm⁻¹ [14]. The aromatic carbon-carbon stretching modes of the phenyl groups are expected to appear around 1600 cm⁻¹ and 1580 cm⁻¹ [14].
Bismuth-carbon stretching vibrations in organobismuth compounds appear in the low-frequency region below 400 cm⁻¹ in Raman spectra [14]. The exact positions depend on the coordination environment and the nature of the organic substituents [14]. The combination of Raman and infrared spectroscopy provides comprehensive vibrational characterization of the compound [14] [15].
Mass spectrometric analysis of [Carbonato(2-)-O]triphenylbismuth employs electrospray ionization techniques to generate intact molecular ions and characteristic fragmentation patterns [16] [17]. The molecular ion peak appears at m/z 500, corresponding to the molecular formula C₁₉H₁₅BiO₃ [6]. However, the molecular ion is typically observed with low to moderate intensity (15-25%) due to the lability of the bismuth-carbonate bond under ionization conditions [17] [18].
The primary fragmentation pathway involves loss of the carbonate group (CO₃, 60 mass units) to generate the triphenylbismuth cation [BiPh₃]⁺ at m/z 440 [19] [20]. This fragmentation is favored due to the relatively weak coordination bond between bismuth and the carbonate oxygen [19]. The resulting triphenylbismuth ion represents a major fragment with high relative intensity (45-60%) [19].
Sequential phenyl group losses from the triphenylbismuth ion generate a series of characteristic fragment ions [19] [20]. Loss of one phenyl group (77 mass units) produces [BiPh₂]⁺ at m/z 363, which typically appears as the base peak or one of the most intense fragments (70-85% relative intensity) [19]. Further loss of a second phenyl group yields [BiPh]⁺ at m/z 286 with moderate intensity (30-45%) [19].
Phenyl-containing fragment ions provide additional structural confirmation [20] [21]. The phenyl cation [Ph]⁺ at m/z 77 consistently appears as a major fragment (often 100% relative intensity) and serves as a diagnostic ion for phenyl-containing compounds [20] [21]. Higher-order phenyl fragments, including [Ph₂]⁺ at m/z 154 and [Ph₃]⁺ at m/z 231, appear with variable intensities depending on ionization conditions [20].
| Ion | m/z | Relative Intensity (%) | Fragmentation |
|---|---|---|---|
| [M]⁺ | 500 | 15-25 | Molecular ion |
| [M-CO₃]⁺ | 440 | 45-60 | Loss of carbonate |
| [BiPh₃]⁺ | 440 | 45-60 | Triphenylbismuth |
| [BiPh₂]⁺ | 363 | 70-85 | Loss of phenyl |
| [BiPh]⁺ | 286 | 30-45 | Loss of two phenyl |
| [Ph₃]⁺ | 231 | 20-35 | Triphenyl cation |
| [Ph₂]⁺ | 154 | 40-55 | Diphenyl cation |
| [Ph]⁺ | 77 | 100 | Phenyl cation |
Isotope pattern analysis provides additional confirmation of bismuth-containing fragments [22]. Bismuth is monoisotopic with ²⁰⁹Bi being the only naturally occurring isotope, which simplifies mass spectral interpretation compared to other heavy metals [22]. The absence of isotope splitting in bismuth-containing fragments aids in their unambiguous identification [22].